Myricetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cancer Research

Summary of Application: Myricetin has been studied for its potential anti-cancer properties.

Methods of Application: Myricetin is often administered in vitro or in vivo to study its effects on cancer cells.

Results or Outcomes: Research has shown that myricetin can target the expression of VEGF by directly inhibiting the activity of MEK1 and MKK4, which are involved in cancer progression.

Neurodegenerative Diseases Research

Summary of Application: Myricetin has been found to have neuroprotective activity, showing preclinical activities on Alzheimer’s, Parkinson’s, and Huntington diseases, and even in amyotrophic lateral sclerosis.

Methods of Application: Myricetin is often administered to animal models or cell cultures to study its effects on neurodegenerative diseases.

Results or Outcomes: Studies have shown that myricetin can inhibit oxidative stress, cellular apoptosis, and neuroinflammatory response, which are common mechanisms for neurodegenerative diseases.

Cardiovascular Diseases Research

Summary of Application: Myricetin has been studied for its potential protective effects against cardiovascular diseases.

Methods of Application: Myricetin is often administered to animal models to study its effects on cardiovascular health.

Results or Outcomes: Studies have shown that myricetin can suppress inflammatory cytokines and reduce the mortality rate in cases of myocardial dysfunction.

Diabetes Research

Summary of Application: Myricetin has been studied for its potential therapeutic effects on type 2 diabetes mellitus.

Methods of Application: Myricetin is often administered to animal models or cell cultures to study its effects on diabetes.

Results or Outcomes: Studies have shown that myricetin can improve blood glucose levels and enhance insulin secretion, potentially acting as a GLP-1 receptor agonist.

Anti-Inflammatory Research

Summary of Application: Myricetin has been studied for its potential anti-inflammatory properties.

Methods of Application: Myricetin is often administered to animal models or cell cultures to study its effects on inflammation.

Results or Outcomes: Studies have shown that myricetin can exhibit potent anti-inflammatory activity for both acute and chronic inflammation.

Anti-Aging Research

Summary of Application: Myricetin has been studied for its potential anti-aging properties.

Methods of Application: Myricetin is often administered to animal models or cell cultures to study its effects on aging.

Results or Outcomes: Studies have shown that myricetin can combat free radicals, which are a root cause of many diseases like cardiovascular disease, cancer, and aging.

Antimicrobial Research

Summary of Application: Myricetin has been found to have antimicrobial activities.

Methods of Application: Myricetin is often administered to bacterial cultures to study its effects on microbial growth.

Results or Outcomes: Studies have shown that myricetin can inhibit the growth of certain bacteria.

Antioxidant Research

Summary of Application: Myricetin is known for its antioxidant properties.

Methods of Application: Myricetin is often administered to cell cultures to study its effects on oxidative stress.

Antiplatelet Aggregation Research

Summary of Application: Myricetin has been found to reduce platelet aggregation.

Methods of Application: Myricetin is often administered to platelet-rich plasma to study its effects on platelet aggregation.

Results or Outcomes: Studies have shown that myricetin can inhibit platelet aggregation, which is a key factor in thrombosis.

Antihypertensive Research

Summary of Application: Myricetin has been studied for its potential antihypertensive effects.

Methods of Application: Myricetin is often administered to animal models to study its effects on blood pressure.

Results or Outcomes: Studies have shown that myric

Antimicrobial Research

Methods of Application: Myricetin derivatives containing sulfonylpiperazine were synthesized and their structures were confirmed by NMR and HRMS.

Results or Outcomes: The antibacterial activity results indicated that some compounds showed good antibacterial activity against Xanthomonas oryzaepv. oryzae (Xoo), Xanthomonas axonopodispv.

Antioxidant Research

Summary of Application: Myricetin is known for its antioxidant properties. .

Results or Outcomes: Studies have shown that myricetin can combat free radicals, which are a root cause of many diseases like cardiovascular disease, cancer, and aging

Antihypertensive Research

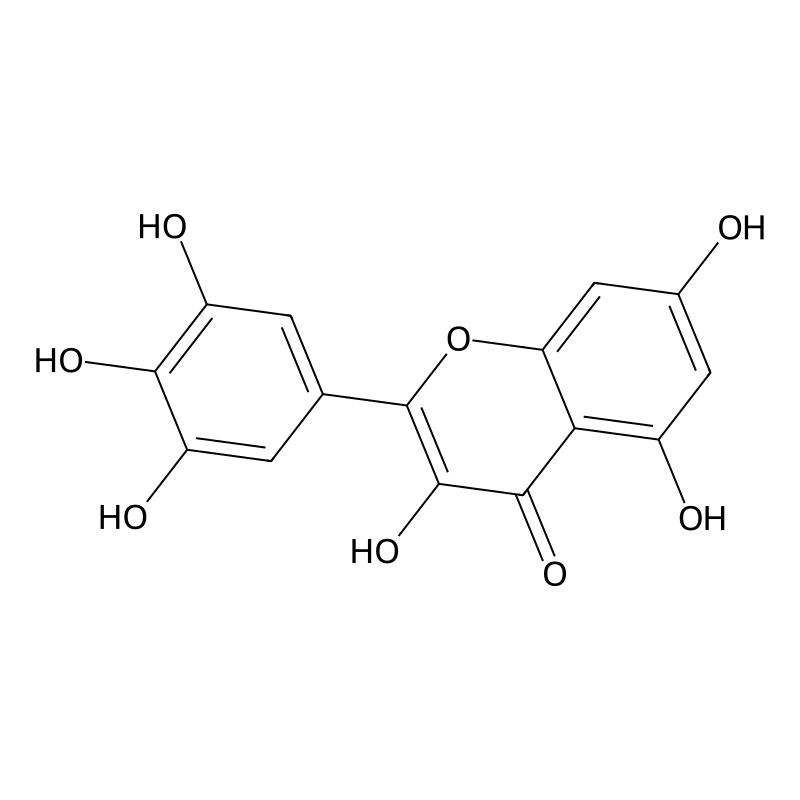

Myricetin has the chemical formula C₁₅H₁₀O₈ and is characterized by multiple hydroxyl groups, which contribute to its antioxidant properties. Structurally, it features two aromatic rings (A and B) connected by a three-carbon chain that forms a cyclic ring (C). The presence of hydroxyl groups enhances its ability to act as a potent antioxidant. Myricetin is derived from various plants, particularly from the bark of Myrica nagi and other species in the Myricaceae family .

Myricetin undergoes several chemical transformations under different conditions. Notably, it can form stable dimers in phosphate-buffered saline at low temperatures. In Dulbecco's modified Eagle's medium (DMEM) at 37°C, myricetin is unstable and converts into various products within minutes, including dimers and oxidized forms . The stability of myricetin is significantly affected by temperature; it remains more stable at lower temperatures .

Key Reactions:- Dimerization: Myricetin can dimerize rapidly in certain conditions.

- Oxidation: It can be oxidized to form semi-quinone radicals due to the presence of catechol groups .

Myricetin exhibits a wide array of biological activities:

- Antioxidant: Its six hydroxyl groups enable it to scavenge free radicals effectively.

- Anti-inflammatory: Myricetin has been shown to reduce inflammation markers in various studies.

- Antitumor: Research indicates potential anticancer properties through mechanisms that induce apoptosis in cancer cells.

- Hepatoprotective: It may protect liver cells from oxidative stress and damage .

The compound also interacts with metal ions like iron (III) and copper (II), generating reactive oxygen species that can lead to DNA damage in certain contexts .

Myricetin can be synthesized through various methods:

- Natural Extraction: It is commonly extracted from plant sources such as Myrica nagi.

- Chemical Synthesis: Techniques include hydrolysis, demethylation, and methylation of flavonoid precursors. For example, acid hydrolysis of myricetin glycosides yields myricetin as the final product .

Due to its diverse biological activities, myricetin has several applications:

- Nutraceuticals: It is used as a dietary supplement for its antioxidant properties.

- Pharmaceuticals: Investigated for potential therapeutic uses in treating cancer, diabetes, and liver diseases.

- Food Industry: Employed as a natural colorant and preservative due to its antioxidant capacity .

Myricetin shares structural similarities with other flavonols but possesses unique features that enhance its biological activity. Below is a comparison with several similar compounds:

| Compound | Hydroxyl Groups | Unique Features | Biological Activity |

|---|---|---|---|

| Quercetin | 5 | Lacks one hydroxyl group compared to myricetin | Antioxidant, anti-inflammatory |

| Rutin | 6 | Glycosylated form of quercetin | Antioxidant, vascular health |

| Kaempferol | 4 | Lacks one hydroxyl group compared to myricetin | Antioxidant, anti-cancer |

| Apigenin | 4 | Different ring structure | Antioxidant, anti-inflammatory |

Myricetin's unique structure with an additional hydroxyl group on the B ring distinguishes it from these compounds, contributing to its enhanced antioxidant capacity and biological effects .

Chromatographic Techniques for Myricetin Analysis

Chromatographic techniques represent the cornerstone of myricetin analytical methodology, providing reliable separation, identification, and quantification capabilities. These methods have evolved significantly over the past decade, incorporating advanced instrumentation and optimized protocols to meet the demanding requirements of pharmaceutical, food, and environmental analysis.

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography remains the most widely employed technique for myricetin analysis due to its versatility, robustness, and compatibility with various detection systems. The fundamental approach typically utilizes reverse-phase chromatography with C18 stationary phases, which provide optimal retention and separation characteristics for this flavonol compound [1] [2].

The most frequently reported mobile phase compositions consist of acetonitrile-water systems with acidic modifiers. A particularly effective system employs acetonitrile and water in a 30:70 volume ratio, adjusted to pH 2.3 using citric acid, achieving baseline resolution within 20 minutes [1]. Alternative mobile phase systems include acetonitrile with 10 millimolar potassium dihydrogen orthophosphate buffer (38:62, volume/volume), adjusted to pH 3.0 using orthophosphoric acid, which enables rapid separation in less than one minute when coupled with monolithic columns [3] [2].

The detection wavelengths for myricetin analysis consistently fall within the 370-372 nanometer range, corresponding to the characteristic flavonol absorption maximum. This wavelength provides optimal sensitivity while minimizing interference from co-extracted compounds [1] [3] [4]. Some applications utilize 280 nanometer detection when simultaneous analysis of multiple phenolic compounds is required [4].

Linear concentration ranges for High Performance Liquid Chromatography methods typically span from nanogram to microgram per milliliter levels. Validated methods report linearity from 0.88 to 88.3 micrograms per milliliter with correlation coefficients exceeding 0.999 [3] [2]. Lower detection limits have been achieved, with some methods reaching 2-12 nanograms per milliliter for plant extract analysis [1].

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Systems

Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry represents the current gold standard for myricetin quantification, particularly in biological matrices and complex samples. This technique combines the superior chromatographic resolution of sub-2-micron particle columns with the specificity and sensitivity of multiple reaction monitoring [5] [6] [7].

The Acquity Ultra Performance Liquid Chromatography BEH C18 column (2.1×50 millimeters, 1.7 micrometers) has emerged as the preferred stationary phase for myricetin analysis [5] [6]. This column provides excellent peak shape and resolution while maintaining compatibility with mass spectrometry detection systems. Mobile phase compositions typically utilize acetonitrile-water gradients with formic acid as the ionization enhancer.

Electrospray ionization in negative mode has proven most effective for myricetin ionization, generating the deprotonated molecular ion at mass-to-charge ratio 317 [5] [6]. The fragmentation pattern produces characteristic product ions that enable specific multiple reaction monitoring transitions. Internal standards commonly employed include kaempferol and other structurally related flavonoids that exhibit similar ionization behavior [5] [6].

Method validation parameters for Ultra Performance Liquid Chromatography-tandem mass spectrometry systems demonstrate exceptional performance characteristics. Linear ranges typically extend from 2 to 4,000 nanograms per milliliter with correlation coefficients exceeding 0.9997 [5] [6] [7]. Precision values consistently fall below 7.1 percent relative standard deviation, while accuracy remains within ±15 percent across the validated range [7].

The technique proves particularly valuable for pharmacokinetic studies, where absolute bioavailability determinations require precise quantification in plasma samples. Recent applications have successfully determined myricetin bioavailability as low as 9.62-9.74 percent following oral administration, demonstrating the method's capability to detect and quantify trace levels in complex biological matrices [5] [6].

Column Selection for Optimal Separation

Column selection represents a critical parameter in developing robust myricetin analytical methods. The choice of stationary phase directly influences retention behavior, peak shape, and method selectivity. Extensive comparative studies have evaluated various column chemistries and particle sizes to optimize separation performance.

C18 stationary phases demonstrate superior performance for myricetin analysis due to their balanced retention characteristics and pH stability. Column dimensions of 250×4.6 millimeters with 5-micrometer particles provide adequate resolution for most applications, while shorter columns (100×4.6 millimeters) enable rapid analysis when coupled with monolithic technology [3] [2]. The monolithic column format offers particular advantages, reducing separation time to less than one minute without compromising column efficiency or selectivity [3] [2].

For Ultra Performance Liquid Chromatography applications, sub-2-micrometer particle columns have become standard. The 2.1×50 millimeter format with 1.7-micrometer particles provides optimal balance between resolution and analysis time. These columns operate at elevated pressures, typically 400-600 bar, but deliver superior peak capacity and sensitivity compared to conventional formats [5] [6].

Specialized column chemistries have shown promise for specific applications. The Newcrom R1 reverse-phase column, featuring low silanol activity, demonstrates excellent performance for myricetin separation with phosphoric acid-containing mobile phases. This column chemistry proves particularly valuable when mass spectrometry compatibility requires the use of formic acid instead of phosphoric acid modifiers [8].

Temperature control emerges as an important factor in column performance optimization. Most validated methods employ column temperatures between 37-40 degrees Celsius, which enhances separation efficiency while maintaining reproducible retention times [1] [3] [2]. Higher temperatures can improve peak shape but may compromise method robustness, particularly for thermally labile samples.

Spectroscopic Identification Methods

Spectroscopic techniques provide essential structural information for myricetin identification and characterization. These methods complement chromatographic separation by confirming molecular identity and purity through characteristic spectral patterns.

Ultraviolet-visible spectroscopy serves as the primary identification tool for myricetin, exhibiting characteristic absorption maxima at 254-257 nanometers and 360-376 nanometers [9] [10] [11]. These wavelengths correspond to the typical flavonol absorption pattern, with the longer wavelength band attributed to cinnamoyl system conjugation and the shorter wavelength band arising from benzoyl system transitions [9] [10]. The specific wavelength values and intensity ratios provide valuable fingerprint information for compound identification.

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. Proton Nuclear Magnetic Resonance spectra display distinctive signals for aromatic protons between 6.19-7.36 parts per million, while Carbon-13 Nuclear Magnetic Resonance reveals the complete flavonol carbon framework with signals spanning 94.3-179.6 parts per million [9] [12]. The 21-carbon signal pattern in glycosylated derivatives enables differentiation between myricetin aglycone and its various glycoside forms [9] [12].

Fourier Transform Infrared spectroscopy contributes functional group identification through characteristic vibrational frequencies. Key absorption bands appear at 3301 wavenumbers (hydroxyl stretching), 1671 wavenumbers (carbonyl stretching), 1648 wavenumbers (amide stretching), and 1450-1606 wavenumbers (benzene ring skeletal vibrations) [10]. These patterns enable rapid screening and preliminary identification of myricetin-containing samples.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization typically generates molecular ions at mass-to-charge ratio 317 [molecular ion minus hydrogen] and 319 [molecular ion plus hydrogen] [9] [12]. Characteristic fragmentation patterns include loss of hydroxyl groups and ring-opening reactions that produce diagnostic product ions for structural elucidation.

Fluorescence spectroscopy has emerged as a sensitive detection and characterization tool for myricetin. The compound exhibits dual fluorescence behavior attributed to excited state intramolecular proton transfer processes. Emission maxima typically occur at 490-520 nanometers when excited at wavelengths between 405-633 nanometers [13] [14]. This technique proves particularly valuable for studying molecular interactions and environmental effects on myricetin stability.

Quantification Protocols

Quantification protocols for myricetin analysis require careful consideration of sample preparation, calibration strategies, and quality control measures to ensure accurate and reproducible results. These protocols must address the compound's susceptibility to oxidation and pH-dependent stability while maintaining analytical performance across diverse sample matrices.

External standard calibration represents the most commonly employed quantification approach for myricetin analysis. Calibration curves typically span three to four orders of magnitude, from nanogram to microgram per milliliter levels, depending on the analytical technique and application requirements [1] [5] [3]. The relationship between concentration and detector response consistently demonstrates excellent linearity with correlation coefficients exceeding 0.999 across validated ranges [1] [3] [6].

Internal standard methodology proves essential for Ultra Performance Liquid Chromatography-tandem mass spectrometry applications, particularly in biological sample analysis. Kaempferol has emerged as the preferred internal standard due to its structural similarity to myricetin and comparable extraction behavior [5] [6]. Alternative internal standards include paeoniflorin and other structurally related flavonoids that demonstrate appropriate retention time separation and mass spectrometry response [15].

Sample preparation protocols vary significantly depending on the sample matrix and analytical objectives. Plant material analysis typically requires extraction optimization to maximize myricetin recovery while minimizing co-extracted interferences. Successful extraction methods include cold maceration with hydroalcoholic solvents, Soxhlet-assisted extraction with ethanol, and ultrasonic-assisted extraction with deep eutectic solvents [1] [16]. The optimal conditions generally involve ethanol-water mixtures (50:50 volume/volume) with extraction times ranging from 24 hours for maceration to 45 minutes for ultrasonic-assisted methods [1] [16].

Biological sample preparation requires more sophisticated approaches to address protein binding and matrix effects. Liquid-liquid extraction with ethyl acetate following β-glucuronidase and sulfatase hydrolysis has proven effective for plasma samples [5] [6]. This approach liberates conjugated myricetin metabolites while removing protein interference and concentrating the analyte for improved detection sensitivity.

Quality control sample preparation involves multiple concentration levels spanning the calibration range. Low, medium, and high quality control samples enable assessment of method performance across the entire analytical range [15]. These samples undergo the same preparation procedures as study samples and must meet predefined acceptance criteria for precision and accuracy before analytical runs are considered valid.

Method Validation Parameters

Method validation for myricetin analysis follows established guidelines from regulatory agencies, ensuring analytical methods meet predefined performance criteria for their intended applications. These parameters provide objective measures of method reliability and fitness for purpose across diverse analytical scenarios.

Linearity assessment requires evaluation of the relationship between analyte concentration and detector response across the intended working range. Successful validation typically demonstrates correlation coefficients exceeding 0.999 with residual plots showing random distribution around zero [1] [3] [6] [15]. The range typically spans at least three orders of magnitude, from lower limit of quantification to upper limit of quantification levels appropriate for the intended application.

Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision) assessments. Acceptance criteria typically require relative standard deviation values below 15 percent for all concentration levels [15] [17]. High Performance Liquid Chromatography methods consistently achieve precision values below 13.49 percent, while Ultra Performance Liquid Chromatography-tandem mass spectrometry methods demonstrate superior performance with relative standard deviation values below 7.1 percent [6] [15].

Accuracy determination involves comparison of measured concentrations with known spiked levels across multiple concentration points. Acceptable accuracy typically falls within ±15 percent of nominal values, with Ultra Performance Liquid Chromatography-tandem mass spectrometry methods achieving accuracy ranges from 95.75 to 109.80 percent [6] [17]. High Performance Liquid Chromatography methods demonstrate comparable performance with recoveries exceeding 89 percent across validated concentration ranges [3] [2].

Detection limit and quantification limit assessments establish the sensitivity boundaries of analytical methods. Detection limits for myricetin analysis vary significantly across techniques, ranging from picogram per milliliter levels for solid phase microextraction-High Performance Liquid Chromatography methods to nanogram per milliliter levels for conventional High Performance Liquid Chromatography approaches [18] [3]. Ultra Performance Liquid Chromatography-tandem mass spectrometry methods typically achieve lower limits of quantification between 1-25 nanograms per milliliter [6] [15].

Recovery studies evaluate extraction efficiency and matrix effects through comparison of pre-extraction spiked samples with post-extraction spiked samples. Acceptable recovery typically exceeds 80 percent with relative standard deviation below 15 percent [15] [17]. Matrix effect assessment becomes particularly important for mass spectrometry methods, where ion suppression or enhancement can compromise quantification accuracy. Acceptable matrix effects typically fall within 85-115 percent of expected response [15].

Stability testing addresses analyte degradation during sample storage and processing. Freeze-thaw stability, bench-top stability, and autosampler stability require evaluation under conditions representative of actual sample handling procedures [15] [17]. Myricetin demonstrates reasonable stability under typical analytical conditions, with minimal degradation observed during standard processing timeframes.

Recent Advancements in Myricetin Detection

Recent technological developments have significantly enhanced myricetin detection capabilities, introducing novel approaches that improve sensitivity, reduce sample preparation requirements, and enable real-time monitoring applications. These advancements address limitations of conventional methods while expanding analytical possibilities for diverse research and commercial applications.

Electrochemical detection methods have emerged as powerful alternatives to traditional chromatographic approaches, offering rapid analysis with exceptional sensitivity. Novel electrode modifications incorporating platinum nanoparticles, reduced graphene oxide, and multi-walled carbon nanotubes demonstrate detection limits as low as 0.01 micromolar for myricetin [19]. These ternary nanocomposite sensors achieve simultaneous determination of myricetin and related flavonoids with wide linear ranges spanning 0.05-50 micromolar concentrations [19].

The development of metal-organic framework-enhanced detection systems represents a significant advancement in analytical sensitivity. Aluminum-based metal-organic frameworks (CAU-1) incorporated into carbon paste electrodes demonstrate superior electrochemical properties for myricetin oxidation [20]. These sensors achieve detection limits of 0.50 micrograms per liter with linear ranges from 1.0-10 micrograms per liter and 10-1000 micrograms per liter, representing substantial improvements over conventional electrochemical approaches [20].

Deep eutectic solvent extraction has revolutionized sample preparation for myricetin analysis, providing environmentally friendly alternatives to conventional organic solvents. Optimized choline chloride-oxalic acid systems achieve extraction efficiencies of 22.47 milligrams per gram under optimal conditions (19 percent water content, 37:1 liquid-to-solid ratio, 45 minutes extraction time, 72 degrees Celsius) [16]. These green extraction methods reduce environmental impact while maintaining or improving analytical performance.

Fluorescence-based detection systems incorporating aggregation-induced emission and excited state intramolecular proton transfer properties enable real-time monitoring of myricetin in complex environments [21]. These probes demonstrate rapid response times and high selectivity, proving particularly valuable for intracellular imaging applications where conventional methods prove inadequate [21].

Solid phase microextraction coupled with High Performance Liquid Chromatography represents another significant advancement, achieving detection limits of 48.3 picograms per milliliter for myricetin in food samples [18]. The method employs carboxen/polydimethylsiloxane fiber adsorption followed by desorption in citrate buffer-acetonitrile mobile phase, providing exceptional sensitivity with minimal sample preparation requirements [18].

Direct injection mass spectrometry methods have been developed to minimize sample preparation and accelerate analysis throughput. These approaches achieve significant reductions in analysis time and solvent consumption while maintaining analytical performance comparable to conventional methods [22]. The techniques prove particularly valuable for high-throughput screening applications where rapid sample processing is essential.

Nanoencapsulation technologies have enhanced myricetin bioavailability determination through improved extraction and stabilization methods. Casein-myricetin nanomicelles prepared by self-assembly demonstrate enhanced water solubility and absorption characteristics, enabling more accurate pharmacokinetic assessments [10]. These developments support more reliable bioavailability studies and therapeutic monitoring applications.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Selected flavonoids were tested for their ability to inhibit the catalytic activity of DNA topoisomerase (topo) I and II. Myricetin, quercetin, fisetin, and morin were found to inhibit both enzymes, while phloretin, kaempferol, and 4',6,7-trihydroxyisoflavone inhibited topo II without inhibiting topo I. Flavonoids demonstrating potent topo I and II inhibition required hydroxyl group substitution at the C-3, C-7, C-3', and C-4' positions and also required a keto group at C-4. Additional B-ring hydroxylation enhanced flavonoid topo I inhibitory action. A C-2, C-3 double bond was also required, but when the A ring is opened, the requirement for the double bond was eliminated. Genistein has been previously reported to stabilize the covalent topo II-DNA cleavage complex and thus function as a topo II poison. All flavonoids were tested for their ability to stabilize the cleavage complex between topo I or topo II and DNA. None of the agents stabilized the topo I-DNA cleavage complex, but prunetin, quercetin, kaempferol, and apigenin stabilized the topo II DNA-complex. Competition experiments have shown that genistein-induced topo II-mediated DNA cleavage can be inhibited by myricetin, suggesting that both types of inhibitors (antagonists and poisons) interact with the same functional domain of their target enzyme...

... myricetin (3, 3', 4', 5, 5', 7-hexahydroxyflavone) ... could directly bind to JAK1/STAT3 molecules to inhibit cell transformation in epidermal growth factor (EGF)-activated mouse JB6 P(+) cells. Colony assay revealed that myricetin had the strongest inhibitory effect on cell transformation among three flavonols including myricetin, quercetin and kaempferol. Molecular data revealed that myricetin inhibited DNA- binding and transcriptional activity of STAT3. Furthermore, myricetin inhibited the phosphorylation of STAT3 at Tyr705 and Ser727. Cellular signaling analyses revealed that EGF could induce the phosphorylation of Janus Kinase (JAK) 1, but not JAK2. Myricetin inhibited the phosphorylation of JAK1 and increased the autophosphorylation of EGF receptor (EGFR). Moreover, ex vivo and in vitro pull-down assay revealed that myricetin bound to JAK1 and STAT3, but not EGFR. Affinity data further demonstrated that myricetin had a higher affinity for JAK1 than STAT3. Thus, ... myricetin might directly target JAK1 to block cell transformation in mouse JB6 cells.

Abnormal expression of cyclooxygenase-2 (COX-2) has been implicated in the development of cancer. ... Here /it is reported/ that 3,3',4',5,5',7-hexahydroxyflavone (myricetin), one of the major flavonols in red wine, inhibits 12-O-tetradecanoylphorbol-13-acetate (phorbol ester)-induced COX-2 expression in JB6 P+ mouse epidermal (JB6 P+) cells by suppressing activation of nuclear factor kappa B (NF-kappaB). Myricetin at 10 and 20 uM inhibited phorbol ester-induced upregulation of COX-2 protein, while resveratrol at the same concentration did not exert significant effects. The phorbol ester-induced production of prostaglandin E 2 was also attenuated by myricetin treatment. Myricetin inhibited both COX-2 and NF-kappaB transactivation in phorbol ester-treated JB6 P+ cells, as determined using a luciferase assay. Myricetin blocked the phorbol ester-stimulated DNA binding activity of NF-kappaB, as determined using an electrophoretic mobility shift assay. Moreover, TPCK (N-tosyl-l-phenylalanine chloromethyl ketone), a NF-kappaB inhibitor, significantly attenuated COX-2 expression and NF-kappaB promoter activity in phorbol ester-treated JB6 P+ cells. In addition, red wine extract inhibited phorbol ester-induced COX-2 expression and NF-kappaB transactivation in JB6 P+ cells. Collectively, these data suggest that myricetin contributes to the chemopreventive effects of red wine through inhibition of COX-2 expression by blocking the activation of NF-kappaB.

For more Mechanism of Action (Complete) data for MYRICETIN (6 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

BIMU8

Use Classification

General Manufacturing Information

Interactions

... Myricetin suppresses UVB-induced cyclooxygenase-2 (COX-2) expression in mouse skin epidermal JB6 P+ cells. The activation of activator protein-1 and nuclear factor-kappaB induced by UVB was dose-dependently inhibited by myricetin treatment. Western blot and kinase assay data revealed that myricetin inhibited Fyn kinase activity and subsequently attenuated UVB-induced phosphorylation of mitogen-activated protein kinases. Pull-down assays revealed that myricetin competitively bound with ATP to suppress Fyn kinase activity. Importantly, myricetin exerted similar inhibitory effects compared with 4-amino-5-(4-chloro-phenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine, a well-known pharmacologic inhibitor of Fyn. In vivo mouse skin data also revealed that myricetin inhibited Fyn kinase activity directly and subsequently attenuated UVB-induced COX-2 expression. Mouse skin tumorigenesis data clearly showed that pretreatment with myricetin significantly suppressed UVB-induced skin tumor incidence in a dose-dependent manner. Docking data suggest that myricetin is easily docked to the ATP-binding site of Fyn, which is located between the N and C lobes of the kinase domain. Overall, these results indicated that myricetin exerts potent chemopreventive activity mainly by targeting Fyn in skin carcinogenesis.

... Bor-tezomib is a dipeptide boronate proteasome inhibitor that has activity in the treatment of multiple myeloma but is not effective in chronic lymphocytic leukemia (CLL). Although CLL cells are sensitive in vitro to bortezomib-induced apoptosis when cultured in medium, the killing activity was blocked when cultured in 50% fresh autologous plasma. Dietary flavonoids, quercetin and myricetin, which are abundant in plasma, inhibited bortezomib-induced apoptosis of primary CLL and malignant B-cell lines in a dose-dependent manner...

The purpose of this study was to investigate the potential neuroprotective effects of myricetin (flavonoid) and fraxetin (coumarin) on rotenone-induced apoptosis in SH-SY5Y cells, and the possible signal pathway involved in a neuronal cell model of Parkinson's disease. ... Rotenone caused a time- and dose-dependent decrease in cell viability and the degree of LDH release was proportionally to the effects on cell viability. Cells were pretreated with fraxetin, myricetin and N-acetylcysteine at different concentrations for 30 min before exposure to rotenone. Cytotoxicity of rotenone (5 uM) for 16 hr was significantly diminished as well as the release of LDH into the medium, by the effect of fraxetin, myricetin and N-acetylcysteine, with fraxetin (100 uM) and N-acetylcysteine (100 uM) being more effective than myricetin (50 uM)...

The effects of myricetin on either MRP1 or MRP2 mediated vincristine resistance in transfected MDCKII cells were examined. The results obtained show that myricetin can inhibit both MRP1 and MRP2 mediated vincristine efflux in a concentration dependent manner. The IC50 values for cellular vincristine transport inhibition by myricetin were 30.5+/-1.7 uM for MRP1 and 24.6+/-1.3 uM for MRP2 containing MDCKII cells. Cell proliferation analysis showed that the MDCKII control cells are very sensitive towards vincristine toxicity with an IC50 value of 1.1+/-0.1 uM. The MDCKII MRP1 and MRP2 cells are less sensitive towards vincristine toxicity with IC50 values of 33.1+/-1.9 and 22.2+/-1.4 uM, respectively. In both the MRP1 and MRP2 cells, exposure to 25 uM myricetin enhances the sensitivity of the cells towards vincristine toxicity to IC50 values of 7.6+/-0.5 and 5.8+/-0.5 uM, respectively. The increase of sensitivity represents a reversal of the resistance towards vincristine as a result of MRP1 and MRP2 inhibition...

Dates

2: Feng J, Chen X, Wang Y, Du Y, Sun Q, Zang W, Zhao G. Myricetin inhibits proliferation and induces apoptosis and cell cycle arrest in gastric cancer cells. Mol Cell Biochem. 2015 Oct;408(1-2):163-70. doi: 10.1007/s11010-015-2492-1. Epub 2015 Jun 27. PubMed PMID: 26112905.

3: Yao Y, Lin G, Xie Y, Ma P, Li G, Meng Q, Wu T. Preformulation studies of myricetin: a natural antioxidant flavonoid. Pharmazie. 2014 Jan;69(1):19-26. PubMed PMID: 24601218.

4: Yuan X, Liu Y, Hua X, Deng X, Sun P, Yu C, Chen L, Yu S, Liu S, Pang H. Myricetin ameliorates the symptoms of collagen-induced arthritis in mice by inhibiting cathepsin K activity. Immunopharmacol Immunotoxicol. 2015;37(6):513-9. doi: 10.3109/08923973.2015.1096942. Epub 2015 Nov 2. PubMed PMID: 26525510.

5: Wu C, Wang W, Tian B, Liu X, Qu X, Zhai Z, Li H, Liu F, Fan Q, Tang T, Qin A, Zhu Z. Myricetin prevents titanium particle-induced osteolysis in vivo and inhibits RANKL-induced osteoclastogenesis in vitro. Biochem Pharmacol. 2015 Jan 1;93(1):59-71. doi: 10.1016/j.bcp.2014.10.019. Epub 2014 Nov 7. PubMed PMID: 25449599.

6: Chang Y, Chang CY, Wang SJ, Huang SK. Myricetin inhibits the release of glutamate in rat cerebrocortical nerve terminals. J Med Food. 2015 May;18(5):516-23. doi: 10.1089/jmf.2014.3219. Epub 2014 Oct 23. PubMed PMID: 25340625; PubMed Central PMCID: PMC4410760.

7: Mendes V, Vilaça R, de Freitas V, Ferreira PM, Mateus N, Costa V. Effect of myricetin, pyrogallol, and phloroglucinol on yeast resistance to oxidative stress. Oxid Med Cell Longev. 2015;2015:782504. doi: 10.1155/2015/782504. Epub 2015 Apr 27. PubMed PMID: 26000072; PubMed Central PMCID: PMC4427115.

8: Okan A, Barlas N, Karabulut G. Investigation of effects of myricetin on thyroid-gonadal axis of male rats at prepubertal period. Environ Toxicol Pharmacol. 2015 Jul;40(1):268-79. doi: 10.1016/j.etap.2015.04.015. Epub 2015 Apr 27. PubMed PMID: 26164744.

9: Zang W, Wang T, Wang Y, Li M, Xuan X, Ma Y, Du Y, Liu K, Dong Z, Zhao G. Myricetin exerts anti-proliferative, anti-invasive, and pro-apoptotic effects on esophageal carcinoma EC9706 and KYSE30 cells via RSK2. Tumour Biol. 2014 Dec;35(12):12583-92. doi: 10.1007/s13277-014-2579-4. Epub 2014 Sep 6. PubMed PMID: 25192723.

10: Zhang S, Wang L, Liu H, Zhao G, Ming L. Enhancement of recombinant myricetin on the radiosensitivity of lung cancer A549 and H1299 cells. Diagn Pathol. 2014 Mar 20;9:68. doi: 10.1186/1746-1596-9-68. PubMed PMID: 24650056; PubMed Central PMCID: PMC3994494.

11: Huang H, Chen AY, Rojanasakul Y, Ye X, Rankin GO, Chen YC. Dietary compounds galangin and myricetin suppress ovarian cancer cell angiogenesis. J Funct Foods. 2015 May 1;15:464-475. PubMed PMID: 26113875; PubMed Central PMCID: PMC4476554.

12: Grenier D, Chen H, Ben Lagha A, Fournier-Larente J, Morin MP. Dual Action of Myricetin on Porphyromonas gingivalis and the Inflammatory Response of Host Cells: A Promising Therapeutic Molecule for Periodontal Diseases. PLoS One. 2015 Jun 29;10(6):e0131758. doi: 10.1371/journal.pone.0131758. eCollection 2015. PubMed PMID: 26121135; PubMed Central PMCID: PMC4487256.

13: Kim ME, Ha TK, Yoon JH, Lee JS. Myricetin induces cell death of human colon cancer cells via BAX/BCL2-dependent pathway. Anticancer Res. 2014 Feb;34(2):701-6. PubMed PMID: 24511002.

14: Devi KP, Rajavel T, Habtemariam S, Nabavi SF, Nabavi SM. Molecular mechanisms underlying anticancer effects of myricetin. Life Sci. 2015 Dec 1;142:19-25. doi: 10.1016/j.lfs.2015.10.004. Epub 2015 Oct 8. Review. PubMed PMID: 26455550.

15: Büchter C, Ackermann D, Honnen S, Arnold N, Havermann S, Koch K, Wätjen W. Methylated derivatives of myricetin enhance life span in Caenorhabditis elegans dependent on the transcription factor DAF-16. Food Funct. 2015 Oct;6(10):3383-92. doi: 10.1039/c5fo00463b. PubMed PMID: 26281763.

16: Huang J, Wu C, Tian B, Zhou X, Ma N, Qian Y. Myricetin Prevents Alveolar Bone Loss in an Experimental Ovariectomized Mouse Model of Periodontitis. Int J Mol Sci. 2016 Mar 22;17(3):422. doi: 10.3390/ijms17030422. PubMed PMID: 27011174; PubMed Central PMCID: PMC4813273.

17: Hobbs CA, Swartz C, Maronpot R, Davis J, Recio L, Koyanagi M, Hayashi SM. Genotoxicity evaluation of the flavonoid, myricitrin, and its aglycone, myricetin. Food Chem Toxicol. 2015 Sep;83:283-92. doi: 10.1016/j.fct.2015.06.016. Epub 2015 Jul 2. PubMed PMID: 26142838.

18: Hong C, Dang Y, Lin G, Yao Y, Li G, Ji G, Shen H, Xie Y. Effects of stabilizing agents on the development of myricetin nanosuspension and its characterization: an in vitro and in vivo evaluation. Int J Pharm. 2014 Dec 30;477(1-2):251-60. doi: 10.1016/j.ijpharm.2014.10.044. Epub 2014 Oct 18. PubMed PMID: 25445518.

19: Ying X, Chen X, Feng Y, Xu HZ, Chen H, Yu K, Cheng S, Peng L. Myricetin enhances osteogenic differentiation through the activation of canonical Wnt/β-catenin signaling in human bone marrow stromal cells. Eur J Pharmacol. 2014 Sep 5;738:22-30. doi: 10.1016/j.ejphar.2014.04.049. Epub 2014 May 27. PubMed PMID: 24876056.

20: Yao Y, Xie Y, Hong C, Li G, Shen H, Ji G. Development of a myricetin/hydroxypropyl-β-cyclodextrin inclusion complex: preparation, characterization, and evaluation. Carbohydr Polym. 2014 Sep 22;110:329-37. doi: 10.1016/j.carbpol.2014.04.006. Epub 2014 Apr 18. PubMed PMID: 24906763.